N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. The methyl group is further linked to an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPYZTYJEBFXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H23ClN2O2
- IUPAC Name : this compound
- SMILES Notation : CC(C)C(N(CC(C1)ON=C1c(cc1)ccc1Cl)Cc1ccccc1)=O
This structure includes a chlorophenyl group and an oxazole ring, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that derivatives containing oxazole rings can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation.
In a related study, compounds with similar structural motifs demonstrated significant activity against human adenoviral infections (IC50 values in the low micromolar range), suggesting potential applications in antiviral therapies as well .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Replication : Similar compounds have been shown to interfere with the DNA replication process in viral pathogens.
- Cell Cycle Arrest : Some derivatives lead to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells.
Case Studies
- Antiviral Activity : In a study involving various substituted benzamide analogues, it was found that certain derivatives exhibited strong antiviral activity against human adenovirus (HAdV), with selectivity indexes exceeding 100. This suggests that this compound may share similar properties .
- Antibacterial Activity : A related class of compounds demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. This indicates the potential for this compound to be explored for antibacterial applications as well .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues with Oxazole/Oxadiazole Cores
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 325751-64-2)
- Molecular Formula : C₁₄H₁₆N₂O₄
- Molar Mass : 276.288 g/mol
- Key Features : Shares the 3,4-dimethoxyphenyl acetamide and 5-methyl-1,2-oxazole groups but lacks the 4-chlorophenyl substitution and methyl linker .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4)
- Molecular Formula : C₁₅H₁₅ClN₄O₄
- Molar Mass : 350.76 g/mol
- Key Features: Contains a 4-chlorophenyl group within an oxadiazolidinone ring and a 5-methyloxazole-linked acetamide. The oxadiazolidinone core introduces additional hydrogen-bonding sites compared to the oxazole in the target compound .
- Implications: The oxadiazolidinone ring may enhance metabolic stability but reduce solubility due to increased rigidity.
Triazole-Based Analogues
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Molecular Formula : C₂₃H₁₇Cl₃N₄OS
- Key Features : Triazole core with 4-chlorophenyl and 4-methylphenyl substituents, coupled with a sulfanyl-acetamide group linked to a dichlorophenyl moiety .
- Implications : The sulfanyl group (-S-) may improve radical scavenging activity but increase susceptibility to oxidative metabolism compared to the target compound’s methyl linker.
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- Molecular Formula : C₂₄H₂₁ClN₄O₂S
- Key Features : Combines 4-chlorophenyl and 4-methoxyphenyl groups on a triazole core, with a sulfanyl-acetamide linkage .
- Implications : The methoxyphenyl group may enhance solubility relative to the dimethoxyphenyl group in the target compound, but the triazole core could alter target specificity.
Pharmacologically Active Analogues
Anti-inflammatory Oxadiazole Derivatives
- Compound 1 : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Compound 2 : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Implications : The dimethoxyphenyl group in Compound 2 shows marginally higher activity than the chlorophenyl in Compound 1, suggesting that electron-donating groups may enhance anti-inflammatory effects. This trend could extend to the target compound.
Functional Group Variations
Nitric Oxide Donor Hybrids (Triazole/Oxime)
- Example: 2-[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl]-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide Key Feature: Incorporates an oxime group (-NOH) for nitric oxide release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
